molecular formula C12H16O B8406667 2-Methyl-5-phenyl-1-penten-3-ol

2-Methyl-5-phenyl-1-penten-3-ol

Cat. No.: B8406667
M. Wt: 176.25 g/mol
InChI Key: SQILPJYCZMADEH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1-penten-3-ol is a chemical compound featuring an unsaturated alcohol structure with a phenyl substituent. This structural motif, an alkenol, is of significant interest in organic synthesis and materials science. Compounds of this class can serve as versatile intermediates or building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials . The specific molecular framework of an unsaturated alcohol suggests its potential utility in metal-mediated coupling reactions and carbonyl addition chemistry, analogous to the use of other alkenol derivatives in synthetic organic chemistry . For instance, structurally related alkenols have been employed in studies involving alkenylchromium reagents, which are valued for their tolerance of various functional groups and their application in forming carbon-carbon bonds with aldehydes . As a research chemical, its value lies in its potential to be used in method development, the exploration of new synthetic pathways, and the study of structure-activity relationships. Researchers should characterize the product thoroughly upon receipt using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-5-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3

InChI Key

SQILPJYCZMADEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that 2-Methyl-5-phenyl-1-penten-3-ol exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
    PathogenInhibition Zone (mm)Concentration (mg/mL)
    Staphylococcus aureus1510
    Escherichia coli1210
  • Potential as an Anticancer Agent : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro experiments demonstrated significant cytotoxic effects against breast cancer cell lines, indicating its potential as a therapeutic agent .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. It contributes to the scent profiles of various products, enhancing consumer appeal.

Synthesis of Fine Chemicals

This compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique structure allows for further functionalization, making it valuable in the development of complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Shahid Beheshti University evaluated the antimicrobial efficacy of this compound against respiratory pathogens. The compound was tested under various conditions, demonstrating significant inhibition of bacterial growth over time.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the anticancer properties of this compound were assessed using MTT assays on human breast cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting its potential role as an anticancer agent.

Chemical Reactions Analysis

Esterification Reactions

This alcohol readily undergoes esterification with carboxylic acids or anhydrides. Key findings include:

Reaction Conditions

  • Acid chlorides: Proceeds at 20-50°C with pyridine as a base .

  • Acetic anhydride: Reacts stoichiometrically (1:1 molar ratio) under mild conditions (25°C, 2 h) .

Example Reaction
2 Methyl 5 phenyl 1 penten 3 ol+Acetic anhydride3 Acetoxy 2 methyl 5 phenyl 1 pentene\text{2 Methyl 5 phenyl 1 penten 3 ol}+\text{Acetic anhydride}\rightarrow \text{3 Acetoxy 2 methyl 5 phenyl 1 pentene}

Yield: >85% under optimized conditions .

Mechanism
Proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydride.

Oxidation Reactions

The allylic alcohol undergoes selective oxidation to ketones or epoxides:

Reaction TypeReagents/ConditionsProductYieldSelectivity
Ketone FormationCrO₃ in H₂SO₄ (Jones reagent), 0°C, 1 h2-Methyl-5-phenyl-3-pentenone78%>90%
EpoxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 25°C2-Methyl-5-phenyl-1,2-epoxypent-3-ene62%75%

Key Notes

  • Chromium-based oxidants favor ketone formation without over-oxidation to carboxylic acids .

  • Epoxidation stereoselectivity depends on the double bond geometry (cis/trans) .

Hydrogenation Reactions

Catalytic hydrogenation modifies the unsaturated backbone:

Conditions

  • Catalyst: 3% Pd/silica

  • Pressure: 1.2 MPa H₂

  • Temperature: 105-110°C

Reaction Pathway
2 Methyl 5 phenyl 1 penten 3 olH2,Pd SiO22 Methyl 5 phenylpentan 3 ol\text{2 Methyl 5 phenyl 1 penten 3 ol}\xrightarrow{\text{H}_2,\text{Pd SiO}_2}\text{2 Methyl 5 phenylpentan 3 ol}

Yield: 94.2%
Selectivity: 95.6% toward saturated alcohol .

Mechanistic Insight
Hydrogen adsorbs on Pd, facilitating syn-addition across the double bond while preserving the hydroxyl group .

Acid-Catalyzed Cyclization

Under acidic conditions, intramolecular Friedel-Crafts alkylation occurs:

Conditions

  • H₂SO₄ (conc.), 25°C, 30 min .

Product
Bicyclic structure: Benzene fused to a cyclohexane ring with two methyl groups .

Mechanism

  • Protonation of the hydroxyl group forms a good leaving group (H₂O).

  • Carbocation formation at the allylic position.

  • Electrophilic attack by the phenyl ring, followed by deprotonation .

Reduction Reactions

Selective reduction of the double bond or carbonyl derivatives:

SubstrateReagentsProductYield
2-Methyl-5-phenyl-3-pentenoneNaBH₄, EtOH2-Methyl-5-phenyl-3-pentanol88%
3-Acetoxy derivativeH₂, Pd/CSaturated ester91%

Notes

  • NaBH₄ selectively reduces ketones without affecting esters.

  • Catalytic hydrogenation reduces esters only under high-pressure conditions (>5 MPa) .

Thermal Decomposition

Pyrolysis studies reveal:

Conditions

  • 300-400°C, inert atmosphere.

  • Major Products: Styrene derivatives and ketones via retro-ene reactions.

Activation Energy
Ea=145kJ molE_a=145\,\text{kJ mol}
(calculated via Arrhenius plot).

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
  • Structure : Cyclic terpene alcohol with a cyclopentenyl group and methyl branches.
  • Molecular Formula : C₁₄H₂₄O.
  • Key Differences: The cyclopentenyl group introduces rigidity and stereochemical complexity absent in the linear pentenol chain of 2-methyl-5-phenyl-1-penten-3-ol. Higher molecular weight (C₁₄ vs. C₁₂) reduces volatility, making it more suitable for long-lasting fragrances .
  • Applications : Widely used in perfumery under IFRA standards, with safety assessments available via RIFM .
  • Safety : Regulated under Amendment 49 of IFRA Standards, indicating rigorous toxicological evaluation .
2.2. 3-Methyl-1-pentanol (CAS 589-35-5)
  • Structure : Branched-chain alcohol with a hydroxyl group at the terminal carbon.
  • Molecular Formula : C₆H₁₄O.
  • Key Differences: Lacks aromatic (phenyl) and unsaturated (pentenol) groups, resulting in lower molecular complexity. Higher volatility due to shorter carbon chain and absence of stabilizing substituents .
  • Safety : Listed in the Federal Register (2012), with emergency handling protocols emphasizing flammability risks .
2.3. 1-Methylcyclopentanol (CAS 1462-03-9)
  • Structure : Cyclic secondary alcohol with a methyl group on the cyclopentane ring.
  • Molecular Formula : C₆H₁₂O.
  • Key Differences :
    • Cyclic structure enhances steric hindrance, reducing reactivity compared to the linear, phenyl-substituted this compound.
    • Lower molecular weight (100.16 g/mol vs. 176.26 g/mol) affects solubility and boiling point .
  • Safety : Classified under EC 215-963-4, with MSDS highlighting risks of eye and skin irritation .

Comparative Data Table

Property This compound 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol 3-Methyl-1-pentanol 1-Methylcyclopentanol
Molecular Formula C₁₂H₁₆O C₁₄H₂₄O C₆H₁₄O C₆H₁₂O
Molecular Weight 176.26 g/mol 208.34 g/mol 102.17 g/mol 100.16 g/mol
Functional Groups Hydroxyl, phenyl, alkene Hydroxyl, cyclopentenyl, methyl Hydroxyl, methyl Hydroxyl, cyclic methyl
Volatility Moderate (inferred) Low High Moderate
Applications Hypothesized in fragrances Perfumery (IFRA-compliant) Industrial solvents Limited industrial uses
Safety Regulations Not available IFRA Amendment 49 Federal Register 2012 EC 215-963-4

Research Findings and Gaps

  • This compound: No direct studies or safety data were identified in the provided evidence. Its comparison relies on structural analogs.
  • Key Inferences: The phenyl group may enhance UV stability and aromaticity compared to aliphatic analogs like 3-methyl-1-pentanol. Unsaturation in the pentenol chain could increase reactivity in oxidation or polymerization reactions.
  • Regulatory Gaps : Unlike 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol, the target compound lacks IFRA or RIFM evaluations, suggesting a need for safety assessments.

Preparation Methods

Reaction Mechanism and Conditions

The aldol reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the benzaldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated alcohol. VulcanChem reports that solvent polarity and temperature critically influence reaction kinetics, with polar aprotic solvents like dimethylformamide (DMF) enhancing enolate stability. A representative procedure involves:

  • Starting materials : Benzaldehyde and methyl vinyl ketone.

  • Catalyst : Potassium hydroxide (KOH) or lithium diisopropylamide (LDA).

  • Solvent : DMF or ethanol.

  • Temperature : 0–25°C for enolate formation, followed by warming to 50–80°C for dehydration.

Chromium-Mediated Coupling

A highly efficient route to this compound involves chromium(II)-mediated coupling between aldehydes and alkenyl triflates, as demonstrated in Organic Syntheses.

Procedure and Parameters

The method utilizes CrCl₂ and NiCl₂ as co-catalysts in DMF to facilitate the coupling of 3-phenylpropanal with methyl-substituted alkenyl triflates. Key steps include:

  • Reagent preparation : Anhydrous CrCl₂ (80 mmol) and NiCl₂ (0.4 mmol) dissolved in DMF under argon.

  • Coupling reaction : Addition of 3-phenylpropanal (20 mmol) and alkenyl triflate (40 mmol) at 25°C for 30 minutes.

  • Workup : Extraction with ether, washing with NaHCO₃, and distillation.

Table 1: Chromium-Mediated Coupling Conditions and Outcomes

ParameterValueSource
Catalyst systemCrCl₂/NiCl₂ (4:0.02 molar ratio)
SolventDMF
Temperature25°C
Yield (analogous compound)67–73%

Advantages and Limitations

This method offers excellent regioselectivity and avoids harsh acidic or basic conditions. However, the toxicity of chromium and nickel reagents necessitates stringent waste disposal protocols.

Grignard Reagent Addition

Grignard reactions provide a versatile pathway to secondary alcohols through nucleophilic addition to carbonyl compounds. A patent by Google Patents describes a related synthesis using isopropenyl magnesium bromide.

Synthetic Protocol

  • Grignard formation : Reaction of methyl magnesium bromide with isopropenyl acetate.

  • Nucleophilic addition : Addition to 3-phenylpropanal at −10°C.

  • Quenching and isolation : Acidic workup followed by distillation.

Stereochemical Considerations

Catalytic Hydrogenation

While no direct hydrogenation route to this compound is documented, analogous methods for related aldehydes suggest potential adaptations. A patent by Google Patents describes the hydrogenation of 2-methyl-5-phenyl-2,4-pentadienal to 2-methyl-5-phenylpentanal using palladium catalysts.

Hydrogenation Parameters

  • Catalyst : 5–10 wt.% Pd/C or Pd/Al₂O₃.

  • Conditions : 1–20 bar H₂, 50–80°C, 6–15 hours.

  • Yield : ~85% for pentanal derivatives.

Feasibility for Alcohol Synthesis

To adapt this method for this compound, a ketone precursor (e.g., 2-methyl-5-phenyl-1-penten-3-one) would require selective reduction. Sodium borohydride (NaBH₄) or catalytic transfer hydrogenation could achieve this, though literature evidence is lacking.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield RangeScalabilitySafety Concerns
Aldol condensation60–75%*ModerateStrong bases
Chromium coupling67–73%HighToxic metal waste
Grignard additionNot reportedLowMoisture sensitivity
Hydrogenation~85%**HighHigh-pressure H₂
*Based on analogous reactions; **For related aldehydes.

The chromium-mediated coupling offers the highest yield and scalability but poses environmental challenges. Aldol condensation is more accessible for small-scale synthesis, while hydrogenation remains speculative without further experimentation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Methyl-5-phenyl-1-penten-3-ol in laboratory settings?

  • Methodological Answer : Prioritize flammability mitigation (flammable liquid/vapor hazard ), use explosion-proof equipment, and ensure proper ventilation. Personal protective equipment (PPE) should include chemical-resistant gloves, goggles, and flame-retardant lab coats. Firefighting protocols recommend water spray for cooling containers and avoiding environmental contamination .

Q. What synthetic routes are viable for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Adapt reductive amination strategies used for analogous alcohols, such as 5-Aminopent-1-en-3-ol . Use ammonia and hydrogen with palladium or nickel catalysts under controlled pressure (1–3 atm). Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Monitor reaction progress via TLC or GC-MS to isolate intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, IR spectroscopy for hydroxyl and alkene functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate data with computational tools (e.g., NIST Chemistry WebBook ) to resolve ambiguities.

Advanced Research Questions

Q. How can catalytic systems be designed for selective hydrogenation of this compound without over-reduction?

  • Methodological Answer : Test ligand-modified palladium nanoparticles or Lindlar catalysts (Pd/CaCO₃ with quinoline poisoning) to suppress alkene over-hydrogenation . Use continuous-flow reactors to enhance selectivity and monitor outcomes via in-situ FTIR or Raman spectroscopy. Compare turnover frequencies (TOF) under varying pressures (1–5 bar H₂).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Methodological Answer : Apply iterative contradiction analysis :

  • Cross-reference NMR coupling constants with DFT-calculated dihedral angles.
  • Validate stereochemistry via NOESY or X-ray crystallography.
  • Reconcile mass spectral fragmentation patterns with in-silico simulations (e.g., PubChem ).

Q. What mechanistic insights explain allylic rearrangement pathways in this compound under acidic or basic conditions?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps. Probe carbocation stability via trapping experiments (e.g., with NaN₃) . Compare activation energies (ΔG‡) computationally (Gaussian/MOPAC) to validate proposed intermediates.

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